![molecular formula C17H22N4O4 B3007694 5-ethoxy-1-methyl-3-(2-oxo-2-piperidinoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005304-03-9](/img/structure/B3007694.png)
5-ethoxy-1-methyl-3-(2-oxo-2-piperidinoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-1-methyl-3-(2-oxo-2-piperidinoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H22N4O4 and its molecular weight is 346.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
Synthesis of Novel Heterocyclic Compounds : Research demonstrates the synthesis of various pyrimidine derivatives with potential anti-inflammatory and analgesic properties. These compounds, including those derived from visnaginone and khellinone, have been shown to inhibit cyclooxygenase (COX) enzymes, indicating their potential as pharmaceutical agents (Abu‐Hashem et al., 2020).
Biological Activity : Another study on 5-fluoro-1,3-oxazine-2,6(3H)-dione, a compound with a partially related structure, highlighted its inhibitory activity against certain bacteria and leukemia cells, showcasing the diverse pharmacological potentials of pyrimidine derivatives (Bobek et al., 1979).
Conformational and Structural Analyses : The detailed study of compounds like 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and its derivatives emphasizes the importance of molecular structure in determining pharmacological activity, including aromatase inhibition, which is critical in certain cancer therapies (Mccague & Rowlands, 1992).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-ethoxy-1-methyl-3-(2-oxo-2-piperidin-1-ylethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-3-25-12-7-8-18-15-14(12)16(23)21(17(24)19(15)2)11-13(22)20-9-5-4-6-10-20/h7-8H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXQYWWTFIRAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3007613.png)
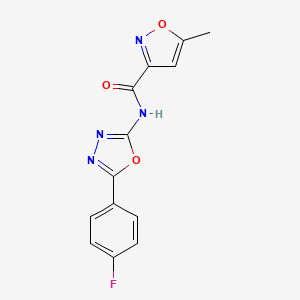

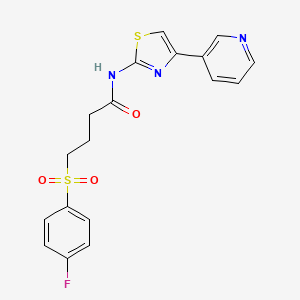
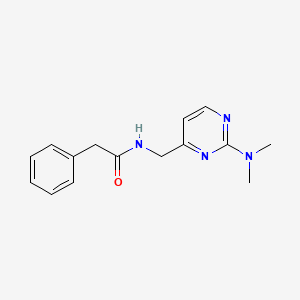
![2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B3007619.png)
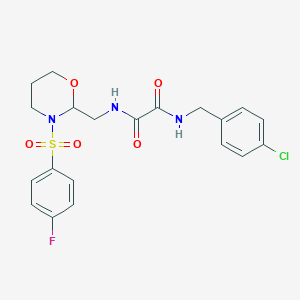
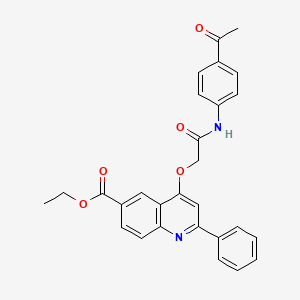
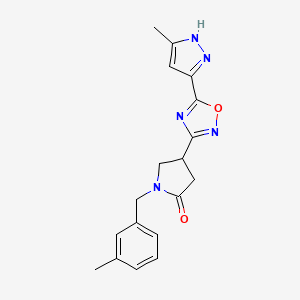
![2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B3007625.png)
![N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3007627.png)
![N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B3007628.png)
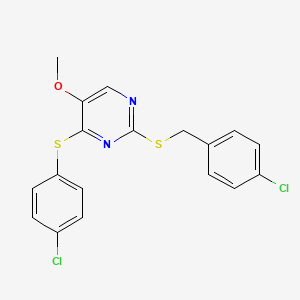
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007633.png)
